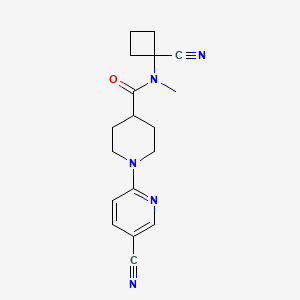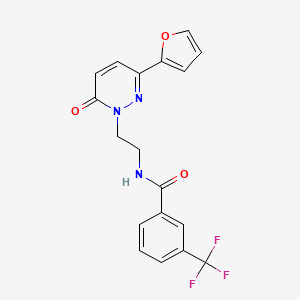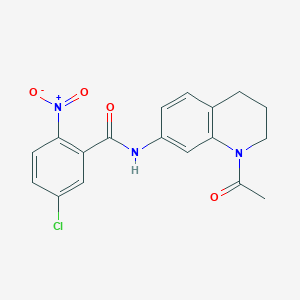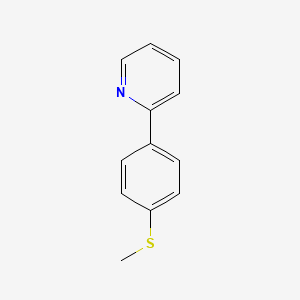
N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide X involves the inhibition of specific enzymes. For example, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of inflammatory responses. By inhibiting PDE4, this compound X can reduce inflammation and potentially be used to treat inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Biochemical and Physiological Effects:
Compound X has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteases, kinases, and phosphodiesterases. These enzymes play a crucial role in various disease processes, including cancer, inflammation, and neurodegenerative disorders. Therefore, this compound X has the potential to be developed into a therapeutic agent for the treatment of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide X in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool for studying the role of these enzymes in disease processes. However, one of the limitations is that the synthesis of this compound X is relatively complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research and development of N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide X. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as asthma and COPD. Another potential direction is to explore its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound X and its potential applications in drug discovery and development.
Conclusion:
In conclusion, this compound X is a novel chemical this compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its potent inhibitory activity against a variety of enzymes makes it a valuable tool for studying the role of these enzymes in disease processes. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide X involves the reaction of 1-cyanocyclobutane-1-carboxylic acid with 2-amino-5-cyanopyridine in the presence of N-methylpiperidine-4-carboxylic acid chloride. The resulting this compound is then purified using column chromatography to obtain pure this compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including proteases, kinases, and phosphodiesterases. These enzymes play a crucial role in various disease processes, including cancer, inflammation, and neurodegenerative disorders. Therefore, N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide X has the potential to be developed into a therapeutic agent for the treatment of these diseases.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-22(18(13-20)7-2-8-18)17(24)15-5-9-23(10-6-15)16-4-3-14(11-19)12-21-16/h3-4,12,15H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTFQEIPEFPLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2571941.png)

![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid](/img/structure/B2571946.png)

![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2571950.png)
![2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571951.png)
![Pyrazolo[1,5-a]pyridin-4-ylmethanol](/img/structure/B2571952.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2571953.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)
